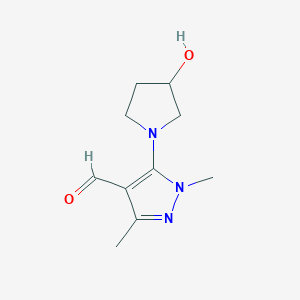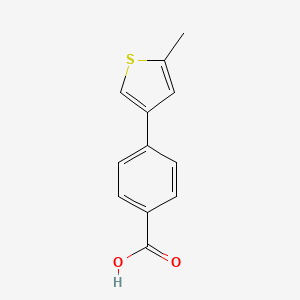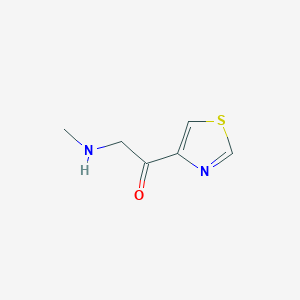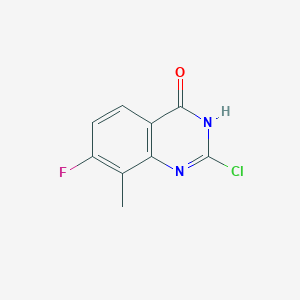
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines a thiophene ring with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The thiophene derivative can be introduced through a coupling reaction with the appropriate boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with nucleic acid synthesis.
類似化合物との比較
Similar Compounds
- 5-Methylthiophene-2-boronic acid
- 2-(5-Methylthiophen-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Comparison
5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a thiophene ring and a triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H7N3O2S |
|---|---|
分子量 |
209.23 g/mol |
IUPAC名 |
5-(5-methylthiophen-2-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2S/c1-4-2-3-5(14-4)6-7(8(12)13)10-11-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChIキー |
GXUSBQBHVSQJDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C2=NNN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)

![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)



![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)





